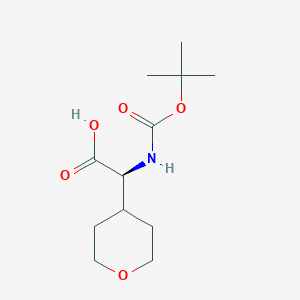

Boc-(2S)-Gly-4-pyranoyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJWUTNRLZHCBX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649517 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711017-85-5 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-(2S)-Gly-4-pyranoyl: Structure, Stereochemistry, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthetic routes for Boc-(2S)-Gly-4-pyranoyl. This compound, a protected amino acid derivative, is a key building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are of significant interest in the development of therapeutics for type 2 diabetes.

Chemical Structure and Stereochemistry

This compound, systematically named (2S)---INVALID-LINK--acetic acid , is a non-proteinogenic amino acid derivative. Its structure is characterized by a central alpha-carbon substituted with a carboxylic acid group, an amine protected by a tert-butyloxycarbonyl (Boc) group, and a tetrahydropyran-4-yl moiety.

The stereochemistry is defined by the (2S)-configuration at the alpha-carbon, which is crucial for its biological activity in the context of DPP-IV inhibition. The InChI and InChIKey identifiers provide a definitive representation of its structure and stereochemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₅ | [1] |

| Molecular Weight | 259.29 g/mol | [1] |

| CAS Number | 711017-85-5 | [2][3][4] |

| Appearance | Solid (predicted) | [1] |

| InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | [1] |

| InChIKey | MAJWUTNRLZHCBX-VIFPVBQESA-N | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic strategy can be devised based on established methods for α-amino acid synthesis and Boc protection. The key challenge lies in the stereoselective introduction of the amino and carboxyl groups onto the pyran scaffold.

Two potential retrosynthetic pathways are outlined below.

Logical Workflow for Synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocols

Method 1: Synthesis via Bucherer-Bergs Reaction followed by Enzymatic Resolution and Boc Protection

This method involves the synthesis of a racemic hydantoin intermediate from tetrahydropyran-4-one, followed by hydrolysis and enzymatic resolution to obtain the desired (S)-enantiomer of the amino acid, which is then protected.

Step 1: Synthesis of 5-(tetrahydro-2H-pyran-4-yl)imidazolidine-2,4-dione (Racemic Hydantoin)

-

Materials: Tetrahydropyran-4-one, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃), ethanol, water.

-

Procedure:

-

In a sealed reaction vessel, a mixture of tetrahydropyran-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water is prepared.

-

The mixture is heated at 60-70°C with stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the hydantoin product precipitates and is collected by filtration, washed with cold water, and dried.

-

Step 2: Hydrolysis to Racemic 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

-

Materials: 5-(tetrahydro-2H-pyran-4-yl)imidazolidine-2,4-dione, barium hydroxide or sodium hydroxide, water, sulfuric acid.

-

Procedure:

-

The hydantoin is hydrolyzed by refluxing with an excess of a strong base such as barium hydroxide or sodium hydroxide solution.

-

After the reaction is complete, the solution is cooled and acidified with sulfuric acid to precipitate the barium sulfate, which is then removed by filtration.

-

The filtrate is concentrated to yield the racemic amino acid.

-

Step 3: Enzymatic Resolution of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

-

Rationale: To obtain the enantiomerically pure (S)-amino acid, an enzymatic resolution step is employed. This often involves the selective acylation or deacylation of one enantiomer by a specific enzyme.

-

Procedure (General):

-

The racemic amino acid is N-acylated.

-

The N-acyl-racemic amino acid is then subjected to an aminoacylase enzyme which selectively hydrolyzes the N-acyl group from the L- (or S-) amino acid.

-

The resulting free (S)-amino acid can then be separated from the unreacted N-acyl-(R)-amino acid based on differences in their physical properties (e.g., solubility).

-

Step 4: Boc Protection of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

-

Materials: (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium bicarbonate, triethylamine), a solvent (e.g., dioxane/water, dichloromethane).

-

Procedure:

-

The (S)-amino acid is dissolved in a mixture of dioxane and water, and sodium bicarbonate is added to adjust the pH to approximately 9-10.

-

Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction is stirred for several hours until completion (monitored by TLC).

-

The reaction mixture is then acidified to pH 2-3 with a dilute acid (e.g., citric acid or HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

-

Method 2: Asymmetric Strecker Synthesis

The Strecker synthesis provides another route to α-amino acids from aldehydes or ketones. An asymmetric variant can be employed to directly obtain the desired enantiomer.

Step 1: Asymmetric Strecker Reaction

-

Materials: Tetrahydropyran-4-carboxaldehyde, a chiral amine auxiliary (e.g., (R)-phenylglycinol), trimethylsilyl cyanide (TMSCN), a suitable solvent (e.g., methanol).

-

Procedure:

-

Tetrahydropyran-4-carboxaldehyde is reacted with a chiral amine auxiliary to form a chiral imine in situ.

-

Trimethylsilyl cyanide is then added to the reaction mixture, which undergoes a diastereoselective addition to the imine.

-

The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the non-racemic amino acid. The chiral auxiliary is typically removed during the hydrolysis step.

-

Step 2: Boc Protection

-

The Boc protection would then be carried out as described in Step 4 of Method 1.

Biological Relevance: Role as a DPP-IV Inhibitor Precursor

This compound is a valuable building block for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of drugs for the treatment of type 2 diabetes.

Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway

Caption: The role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.

Quantitative Biological Data

Specific IC₅₀ or Kᵢ values for this compound as a DPP-IV inhibitor are not available in the literature, as it is primarily a synthetic intermediate. However, dipeptides incorporating this structural motif have shown potent DPP-IV inhibitory activity. For example, tryptophan-containing dipeptides have been reported to have IC₅₀ values in the micromolar range.[6] The pyranoyl group in this compound is designed to mimic the proline residue that is a natural substrate for DPP-IV, thereby providing a basis for the design of potent and selective inhibitors.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the development of DPP-IV inhibitors. Its synthesis, while not explicitly detailed in the literature, can be achieved through established methodologies such as the Bucherer-Bergs or Strecker reactions, coupled with techniques for stereoselective control. The understanding of its structure, stereochemistry, and its role in the context of the DPP-IV signaling pathway is crucial for researchers and scientists working on the discovery and development of novel antidiabetic agents. Further research to establish a scalable and efficient synthesis of this compound and to explore its incorporation into a wider range of bioactive molecules is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (S)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2h-pyran-4-yl)acetic acid | CAS 711017-85-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. (S)-2-(tert-Butoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid [oakwoodchemical.com]

- 4. (S)-2-(tert-Butoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid [glpbio.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Boc-(2S)-Gly-4-pyranoyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategy for the non-proteinogenic amino acid, Boc-(2S)-Gly-4-pyranoyl. Due to the limited availability of direct literature on this specific compound, this guide leverages established methodologies for analogous structures, including asymmetric Strecker synthesis and standard Boc-protection protocols. All quantitative data are presented as expected values based on similar transformations reported in the literature.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process commencing with the asymmetric Strecker synthesis to construct the chiral amino acid core, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Asymmetric Synthesis of (2S)-Amino-(tetrahydro-pyran-4-yl)acetic Acid via Strecker Reaction

The enantioselective synthesis of the core amino acid can be achieved through an asymmetric Strecker reaction using a chiral auxiliary, such as (R)-phenylglycine amide. This method allows for the stereoselective formation of the desired (S)-enantiomer. An alternative approach involves a non-chiral Strecker synthesis followed by classical resolution of the resulting racemic amino acid.

Protocol: Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide Auxiliary

This protocol is adapted from established procedures for asymmetric Strecker reactions on aldehydes.[1][2]

-

Reaction Setup: In a round-bottom flask, dissolve tetrahydropyran-4-carbaldehyde (1.0 eq.) and (R)-phenylglycine amide (1.0 eq.) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Cyanide Addition: Add a source of cyanide, for example, trimethylsilyl cyanide (TMSCN) (1.2 eq.) or a combination of sodium cyanide (NaCN) and a mild acid like acetic acid, to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Stir the reaction mixture for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Hydrolysis of the Nitrile: Upon completion, the intermediate α-aminonitrile is hydrolyzed without isolation. Add a strong acid, such as 6 M hydrochloric acid, and heat the mixture to reflux for several hours until the nitrile is fully converted to the carboxylic acid.

-

Work-up and Isolation: After cooling, the reaction mixture is worked up to remove the chiral auxiliary. This typically involves extraction and precipitation. The crude (2S)-amino-(tetrahydro-pyran-4-yl)acetic acid is then isolated.

Alternative Protocol: Racemic Synthesis and Chiral Resolution

-

Racemic Strecker Synthesis: Perform a standard Strecker reaction using tetrahydropyran-4-carbaldehyde, ammonia, and a cyanide source to yield racemic 2-amino-2-(tetrahydro-pyran-4-yl)acetic acid.[3]

-

Diastereomeric Salt Formation: Dissolve the racemic amino acid in a suitable solvent and add a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid derivatives or a chiral amine), to form diastereomeric salts.[4][]

-

Fractional Crystallization: Separate the diastereomers by fractional crystallization, taking advantage of their different solubilities.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or base to liberate the enantiomerically pure (2S)-amino-(tetrahydro-pyran-4-yl)acetic acid.[6]

Step 2: Boc Protection of (2S)-Amino-(tetrahydro-pyran-4-yl)acetic Acid

The protection of the amino group is a standard procedure in peptide synthesis and organic chemistry.

Protocol: Boc Protection

This protocol is based on general methods for the Boc protection of amino acids.

-

Reaction Setup: Suspend (2S)-amino-(tetrahydro-pyran-4-yl)acetic acid (1.0 eq.) in a mixture of a suitable solvent (e.g., dioxane, THF, or t-butanol) and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to the suspension to deprotonate the amino group and facilitate the reaction.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until completion.

-

Work-up and Extraction: Acidify the reaction mixture to a pH of approximately 2-3 with a mild acid (e.g., citric acid or dilute HCl). Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by flash column chromatography followed by crystallization to obtain a high-purity solid.

Protocol: Flash Column Chromatography

-

Column Preparation: Pack a silica gel column with an appropriate solvent system. A common eluent for Boc-protected amino acids is a gradient of ethyl acetate in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions.

-

Analysis: Analyze the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Crystallization

-

Solvent Selection: Dissolve the purified product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

-

Precipitation: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes, petroleum ether) until the solution becomes turbid.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote crystal formation.

-

Isolation: Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Data Presentation

Table 1: Expected Yields and Purity

| Step | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | (2S)-Amino-(tetrahydro-pyran-4-yl)acetic Acid | 60-80 | >95 |

| 2 | This compound | 85-95 | >98 (after chromatography) |

| 3 | Crystalline this compound | >90 (from chromatography) | >99 |

Table 2: Characterization Data (Predicted)

| Compound | Technique | Expected Key Signals |

| This compound | ¹H NMR (CDCl₃) | δ ~1.45 (s, 9H, C(CH₃)₃), 3.4-4.0 (m, 4H, pyran CH₂), ~4.2 (d, 1H, α-CH), ~5.1 (d, 1H, NH), ~1.5-2.0 (m, 5H, pyran CH and CH₂) |

| ¹³C NMR (CDCl₃) | δ ~28.3 (C(CH₃)₃), ~55 (α-C), ~67 (pyran CH₂O), ~80 (C(CH₃)₃), ~155 (C=O, Boc), ~175 (C=O, acid) | |

| MS (ESI-) | m/z [M-H]⁻ calculated for C₁₂H₂₀NO₅: 258.13, found ~258.1 |

Visualization of Workflows

Caption: Purification workflow for this compound.

Caption: Workflow for chiral resolution of the amino acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Boc-(2S)-Gly-4-pyranoyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for Boc-(2S)-Gly-4-pyranoyl, a valuable building block in medicinal chemistry and peptide synthesis. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic data based on analogous compounds and outlines a robust experimental workflow for its synthesis and characterization.

Compound Identity and Properties

This compound, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid derivative. The incorporation of the tetrahydropyran ring introduces conformational rigidity and alters the lipophilicity of peptide scaffolds, making it a subject of interest in drug design.

| Property | Value | Reference |

| CAS Number | 711017-85-5 | [1] |

| Molecular Formula | C₁₂H₂₁NO₅ | [2] |

| Molecular Weight | 259.30 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including Boc-glycine and various cyclic amino acid derivatives.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | -COOH |

| ~5.1 | d | 1H | -NH- |

| ~4.2 | m | 1H | α-CH |

| ~3.9 | m | 2H | Pyran -CH₂O- (axial) |

| ~3.3 | m | 2H | Pyran -CH₂O- (equatorial) |

| ~2.0 | m | 1H | Pyran -CH- |

| ~1.6 | m | 2H | Pyran -CH₂- (axial) |

| ~1.4 | s | 9H | Boc -C(CH₃)₃ |

| ~1.3 | m | 2H | Pyran -CH₂- (equatorial) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~155 | Boc C=O |

| ~80 | Boc -C(CH₃)₃ |

| ~67 | Pyran -CH₂O- |

| ~55 | α-CH |

| ~40 | Pyran -CH- |

| ~32 | Pyran -CH₂- |

| ~28 | Boc -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3340 | Medium | N-H stretch (Amide) |

| ~2950 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid & Boc) |

| ~1520 | Strong | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Ester & Ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Mode | Expected m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | 260.14 | [M+H]⁺ |

| Positive | 282.12 | [M+Na]⁺ | |

| Positive | 204.11 | [M-C₄H₉O]⁺ | |

| Negative | 258.13 | [M-H]⁻ |

Experimental Protocols

The following sections detail representative procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is a general representation of the Boc-protection of an amino acid.

-

Dissolution: (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1 eq.) is dissolved in a 1:1 mixture of dioxane and water.

-

Basification: The solution is cooled to 0 °C in an ice bath, and sodium hydroxide (2.5 eq.) is added to adjust the pH to ~10.

-

Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in dioxane is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate.

-

Acidification: The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with a cold 1 M HCl solution.

-

Extraction: The product is extracted with ethyl acetate (3x).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a thin film on a KBr plate or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics and a practical approach to the synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work.

References

- 1. (S)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2h-pyran-4-yl)acetic acid | CAS 711017-85-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 688614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BOC-Glycine(4530-20-5) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Navigating the Solubility and Stability of Boc-(2S)-Gly-4-pyranoyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-(2S)-Gly-4-pyranoyl, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. Understanding its behavior in various solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the expected solubility and stability profiles based on the general principles of Boc-protected amino acids and provides detailed experimental protocols for empirical determination.

Core Concepts: Structure and Physicochemical Properties

This compound, also known as (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, possesses a unique structure that dictates its solubility and stability.[1] The key functional groups are:

-

Boc (tert-butoxycarbonyl) group: A bulky, nonpolar protecting group that imparts significant hydrophobic character.

-

Carboxylic acid group: A polar functional group capable of hydrogen bonding and deprotonation.

-

Pyranoyl ring: A heterocyclic moiety that adds to the steric bulk and can influence intermolecular interactions.

-

Amide linkage: Connecting the Boc group to the amino acid backbone.

The interplay between the nonpolar Boc group and the polar carboxylic acid allows for solubility in a range of organic solvents. The principle of "like dissolves like" is paramount in predicting its behavior.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be predicted based on the known behavior of other Boc-protected amino acids.[2][3][4]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Excellent at solvating both the polar carboxylic acid and the nonpolar Boc group. Commonly used in peptide synthesis.[3] |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, a strong solvent for Boc-amino acids.[3] | |

| Dimethyl sulfoxide (DMSO) | High | A highly polar solvent capable of disrupting intermolecular hydrogen bonds. | |

| Acetonitrile (ACN) | Moderate | Less polar than DMF and NMP, may require some energy input (e.g., sonication) for complete dissolution. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good at dissolving the nonpolar Boc group, but less effective at solvating the polar carboxylic acid.[3] |

| Chloroform (CHCl₃) | Moderate | Similar to DCM. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | A versatile solvent for many organic compounds. |

| Diethyl ether | Low to Moderate | Less polar than THF, solubility is expected to be lower. | |

| Alcohols | Methanol (MeOH) | Moderate | Can hydrogen bond with the carboxylic acid, but the nonpolar Boc group limits high solubility. |

| Ethanol (EtOH) | Moderate | Similar to methanol. | |

| Isopropanol (IPA) | Low to Moderate | Increased nonpolar character compared to methanol and ethanol may slightly improve interaction with the Boc group but decrease overall solubility. | |

| Nonpolar | Hexanes | Very Low | The high polarity of the carboxylic acid will prevent dissolution. |

| Toluene | Very Low | Similar to hexanes. | |

| Aqueous | Water | Very Low | The large, nonpolar Boc group makes the molecule sparingly soluble in water.[2] |

Stability Considerations

The stability of this compound is primarily dictated by the acid-labile nature of the Boc protecting group.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Reagent/Solvent | Stability | Comments |

| Acidic | Trifluoroacetic acid (TFA) | Unstable | The Boc group is readily cleaved by strong acids like TFA, a standard procedure in peptide synthesis.[][6] |

| Hydrochloric acid (HCl) in organic solvent | Unstable | Similar to TFA, used for Boc deprotection.[] | |

| Acetic acid (AcOH) | Generally Stable | Mild acids are typically not sufficient to cause rapid deprotection at room temperature. | |

| Basic | Piperidine | Stable | The Boc group is stable to basic conditions, which is why it is used orthogonally with the base-labile Fmoc group.[7] |

| Sodium hydroxide (NaOH) | Stable (Boc group) | The Boc group is stable, but the carboxylic acid will be deprotonated to form a salt. | |

| Nucleophilic | Hydrazine | Stable | The Boc group is resistant to nucleophilic attack.[] |

| Reductive | Catalytic Hydrogenation (H₂/Pd) | Stable | The Boc group is stable under these conditions, unlike the Cbz protecting group.[6][8] |

| General Storage | Solid, Room Temperature | Stable | Boc-protected amino acids can generally be stored for long periods without decomposition.[] |

Experimental Protocols

To obtain precise data for your specific application, experimental determination of solubility and stability is recommended.

Solubility Determination: Equilibrium Saturation Method

This method determines the maximum amount of solute that can dissolve in a solvent at a given temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the test solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution is saturated.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Solvent Evaporation: Place the aliquot of the supernatant in a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the vial containing the dried solute. The difference in weight corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Assessment: HPLC-Based Assay

This method monitors the degradation of the compound over time under specific conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Incubation: Add a known amount of the stock solution to vials containing the test solutions (e.g., acidic, basic, or aqueous buffers).

-

Time Points: Incubate the vials at a controlled temperature. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: If necessary, quench the reaction by adding a suitable reagent (e.g., neutralizing a strong acid or base).

-

HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC). Use a suitable column and mobile phase to separate the parent compound from any degradation products.

-

Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation rate.

Visualizing Workflows and Relationships

To aid in the conceptualization of experimental design and the chemical principles at play, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Stability of the Boc protecting group.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not defined, pyran-containing molecules have been investigated as inhibitors in various signaling pathways. For instance, some pyran derivatives have been studied as inhibitors of kinases such as CDK2 and TRKA, which are implicated in cell cycle regulation and cancer progression.[9] Further research would be required to determine if this compound interacts with these or other pathways.

Caption: Hypothetical kinase inhibition by a pyran derivative.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While the provided data is based on established principles of Boc-amino acid chemistry, empirical determination using the outlined protocols is crucial for generating precise and reliable data for specific applications. A thorough characterization of these physicochemical properties will facilitate the successful use of this compound in synthesis, purification, and formulation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. tandfonline.com [tandfonline.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Potential Biological Targets of Boc-(2S)-Gly-4-pyranoyl: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(2S)-Gly-4-pyranoyl is an amino-terminally protected glycine derivative recognized as a valuable synthetic intermediate in the development of therapeutic agents. While this molecule itself is not biologically active, it serves as a crucial building block for the synthesis of potent and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This technical guide explores the biological context of DPP-IV as the ultimate target for compounds derived from this compound. It details the role of DPP-IV in glucose homeostasis, the signaling pathways it modulates, quantitative data on established DPP-IV inhibitors, and standardized experimental protocols for inhibitor screening.

Introduction: The Role of this compound in Drug Discovery

This compound, chemically known as (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-natural amino acid derivative. Its structural features make it an important component in the synthesis of small molecule inhibitors, particularly for the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2]

The primary function of DPP-IV is the inactivation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[5][6] This guide will focus on DPP-IV as the key biological target for therapeutic agents synthesized using this compound.

Dipeptidyl Peptidase-IV (DPP-IV) as a Biological Target

DPP-IV is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble form in plasma.[6][7] It plays a significant role in glucose homeostasis by cleaving N-terminal dipeptides from a variety of polypeptide substrates, including the incretin hormones.[5][6]

The DPP-IV/GLP-1 Signaling Pathway

The incretin hormone GLP-1 is released from intestinal L-cells in response to food intake and plays a pivotal role in regulating blood glucose levels.[8][9] Active GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that potentiates glucose-stimulated insulin secretion.[10][11] This process is tightly regulated by DPP-IV, which rapidly degrades and inactivates GLP-1.[6][9] Inhibition of DPP-IV preserves the active form of GLP-1, thereby enhancing its beneficial effects on glycemic control.[5]

Quantitative Data for Representative DPP-IV Inhibitors

While this compound is a precursor, the final synthesized compounds exhibit potent inhibitory activity against DPP-IV. The table below presents the half-maximal inhibitory concentration (IC50) values for several well-established DPP-IV inhibitors.

| Inhibitor | IC50 (nM) | Notes |

| Sitagliptin | 19 | The first approved DPP-IV inhibitor.[12] |

| Vildagliptin | 62 | A potent and selective DPP-IV inhibitor.[12] |

| Saxagliptin | 50 | A cyanopyrrolidine-based DPP-IV inhibitor.[12] |

| Alogliptin | 24 | A highly selective DPP-IV inhibitor.[12] |

| Linagliptin | 1 | A xanthine-based DPP-IV inhibitor.[12] |

Experimental Protocols

General Workflow for DPP-IV Inhibitor Synthesis and Screening

The development of novel DPP-IV inhibitors from precursors like this compound follows a structured workflow, from chemical synthesis to biological activity assessment.

In Vitro DPP-IV Inhibitor Screening Assay Protocol

This protocol describes a common fluorescence-based assay for determining the inhibitory activity of compounds against human recombinant DPP-IV.

Objective: To determine the IC50 value of a test compound against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme[7]

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]

-

Fluorogenic Substrate: H-Gly-Pro-Aminomethylcoumarin (AMC)[7][13]

-

Positive Control Inhibitor: Sitagliptin[13]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[7][13]

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DPP-IV Assay Buffer.

-

Dilute the human recombinant DPP-IV enzyme in the assay buffer to the desired concentration.

-

Prepare a stock solution of the H-Gly-Pro-AMC substrate and dilute it in the assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells (Negative Control): Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent.[13]

-

Background Wells (No Enzyme): Add 40 µL of assay buffer and 10 µL of solvent.[13]

-

Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilution.[13]

-

Positive Control Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the Sitagliptin dilution.[13]

-

-

Pre-incubation:

-

Gently mix the contents of the plate.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[7]

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 30 minutes.[7]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a key synthetic intermediate whose value is realized in the creation of potent DPP-IV inhibitors. Understanding the biological role of DPP-IV and its modulation of the GLP-1 signaling pathway is fundamental for the rational design of novel therapeutics for type 2 diabetes. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively screen and characterize new chemical entities derived from this and similar building blocks, ultimately contributing to the advancement of metabolic disease treatment.

References

- 1. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. mdpi.com [mdpi.com]

- 5. Dipeptidyl peptidase-IV inhibitors can restore glucose homeostasis in type 2 diabetics via incretin enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content.abcam.com [content.abcam.com]

- 8. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 12. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

In Silico Analysis of Boc-(2S)-Gly-4-pyranoyl Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, offering a powerful lens through which to examine the intricate dance between small molecules and their biological targets. This guide provides a comprehensive technical overview of the computational methodologies used to model the interactions of N-tert-butoxycarbonyl-(2S)-glycyl-4-pyranoyl (Boc-(2S)-Gly-4-pyranoyl), a compound of interest in rational drug design. By simulating these interactions at a molecular level, researchers can predict binding affinities, elucidate mechanisms of action, and guide the synthesis of novel therapeutic agents with enhanced efficacy and specificity.

Data Presentation: A Framework for Quantitative Analysis

A systematic approach to data collection and organization is paramount for a successful in silico modeling project. The following tables provide a template for summarizing the key quantitative data that should be generated and analyzed.

Table 1: Molecular Docking Results for this compound with Target Proteins

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |

| Target A (e.g., Kinase) | -8.5 | 1.5 | 1.2 | TYR 82, ASP 145 | LEU 23, VAL 78, ILE 130 |

| Target B (e.g., Protease) | -7.9 | 3.2 | 1.5 | SER 195, HIS 57 | TRP 215, PHE 41 |

| Target C (e.g., Receptor) | -9.1 | 0.8 | 1.0 | ASN 101, GLN 210 | TYR 150, ILE 205, MET 208 |

Note: The data presented in this table is illustrative and serves as a template for organizing actual docking results. Binding energy is a measure of the affinity between the ligand and the protein, with more negative values indicating stronger binding. The inhibition constant (Ki) is another measure of binding affinity, where a smaller value indicates a more potent inhibitor. The Root Mean Square Deviation (RMSD) is used to validate the docking protocol by comparing the docked conformation of a ligand to a known binding pose; a value below 2.0 Å is generally considered a successful docking.[1]

Table 2: Molecular Dynamics Simulation Parameters and Key Metrics

| Parameter | Value | Description |

| Simulation Software | GROMACS, AMBER, NAMD | Commonly used software packages for MD simulations. |

| Force Field | CHARMM36, AMBER ff14SB | A set of empirical energy functions used to calculate the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Defines the properties of the water molecules in the simulation. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Atmospheric pressure. |

| Simulation Time | 100 ns | The duration of the simulation. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation of the ligand over the course of the simulation, indicating its stability in the binding pocket. |

| RMSF of Protein | 2.1 ± 0.5 Å | Root Mean Square Fluctuation of the protein residues, highlighting flexible regions. |

| Binding Free Energy (MM/PBSA) | -45.2 ± 5.7 kcal/mol | An estimation of the binding free energy calculated from the simulation trajectory. |

Note: This table outlines the essential parameters for setting up and analyzing a molecular dynamics simulation. The values provided are typical for such simulations and should be adapted based on the specific system under investigation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments in the in silico modeling of this compound interactions.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[]

-

Preparation of the Receptor Protein:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.

-

Add polar hydrogen atoms and assign appropriate partial charges to the protein atoms.

-

Identify and define the binding site. This can be done based on the location of a co-crystallized ligand or by using active site prediction servers.

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of this compound using a molecule builder or retrieve it from a chemical database like PubChem.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Define a grid box that encompasses the entire binding site of the protein. The grid spacing is typically set to 0.375 Å.[3]

-

Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, to perform the docking calculations.[1]

-

Generate a specified number of binding poses (e.g., 10-20).

-

-

Analysis of Docking Results:

-

Rank the generated poses based on their binding energy scores.

-

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Visualize the ligand-protein complex using molecular graphics software like PyMOL or UCSF Chimera.

-

Protocol 2: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

-

Place the complex in a periodic box of appropriate dimensions, ensuring a minimum distance between the protein and the box edges.

-

Solvate the system with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first with the protein and ligand restrained, and then with the entire system unrestrained.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system at the target temperature and pressure (e.g., 1 bar) under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space.

-

Save the trajectory data at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the system.

-

Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the hydrogen bond network and other key interactions between the ligand and the protein over time.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Mandatory Visualizations

Diagrams are essential for communicating complex workflows and relationships. The following visualizations, created using the DOT language, illustrate key aspects of the in silico modeling process.

References

The Emergence of Pyran-Containing Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of heterocyclic scaffolds into amino acid and peptide structures represents a burgeoning field in medicinal chemistry and drug discovery. Among these, the pyran moiety, a six-membered oxygen-containing heterocycle, has garnered significant attention for its prevalence in a vast array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for preparing amino acids and related derivatives containing a pyran ring. It further delves into their diverse biological activities, supported by quantitative data, and elucidates their mechanisms of action through detailed signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique class of molecules.

Introduction: Defining the Landscape of Pyran-Containing Amino Acids

The term "pyranoyl amino acids" is not a formally established classification in chemical literature. However, the underlying interest in molecules combining the structural features of a pyran ring and an amino acid is a significant area of research. This guide will therefore address the broader and more accurate classification of pyran-containing amino acid analogues and derivatives . These compounds encompass a diverse range of structures where a pyran or a related fused pyran ring system is integrated with an amino acid or a similar pharmacophore.

The pyran ring itself is a privileged structure in medicinal chemistry, found in numerous natural products like flavonoids, coumarins, and xanthones, which exhibit a wide spectrum of biological activities.[1] The fusion of this versatile heterocycle with the fundamental building blocks of proteins opens up new avenues for creating novel therapeutic agents with enhanced stability, selectivity, and efficacy.[2][3] This guide will explore the various facets of these compounds, from their synthesis to their biological evaluation and potential applications in drug development.

Historical Perspective and Key Discoveries

The history of pyran-containing amino acids is not a linear narrative but rather a collection of discoveries within the broader context of heterocyclic chemistry and natural product synthesis. The initial interest in pyran-based structures stemmed from their identification in a multitude of natural products with pronounced biological activities.[1] The synthesis of the pyran ring itself has been a subject of extensive research, with early methods paving the way for the creation of more complex derivatives. 4H-pyran was first isolated and characterized in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.

The development of multicomponent reactions has been a significant milestone, enabling the efficient one-pot synthesis of highly functionalized pyran derivatives, including those bearing amino groups.[4][5] These advances have facilitated the exploration of the chemical space around pyran-containing scaffolds and the systematic investigation of their structure-activity relationships (SAR). While a singular "discovery" of pyran-containing amino acids cannot be pinpointed, the timeline is marked by the incremental development of synthetic methods and the subsequent biological evaluation of novel compounds.

Synthetic Methodologies

The synthesis of pyran-containing amino acid analogues and related compounds often involves multicomponent reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials.

Three-Component Synthesis of 2-Amino-4H-pyrans

A prevalent method for the synthesis of 2-amino-4H-pyran derivatives involves a one-pot, three-component reaction of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound (like dimedone or ethyl acetoacetate).[4][5]

General Experimental Protocol:

A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) is stirred in a suitable solvent (e.g., ethanol, water, or a green solvent system) in the presence of a catalyst. The reaction can be performed at room temperature or with heating. The catalyst can range from basic catalysts like piperidine or solid bases to more advanced catalysts such as nanoparticles or ionic liquids.[4][6] After completion of the reaction (monitored by TLC), the product is typically isolated by filtration and purified by recrystallization.

Synthesis of Fused Pyrano[2,3-c]pyrazoles

The synthesis of more complex fused systems, such as pyrano[2,3-c]pyrazoles, can also be achieved through multicomponent reactions. For instance, the reaction of diazolones with triethylorthoformate and hippuric acid derivatives yields novel pyrano[2,3-c]pyrazole derivatives.[7]

General Experimental Protocol:

A mixture of the appropriate diazolone, triethylorthoformate, and a hippuric acid derivative is heated, often under reflux, in a suitable solvent. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified, typically by recrystallization.[7]

Biological Activities and Quantitative Data

Pyran-containing amino acid analogues and derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of pyran derivatives for their antimicrobial properties. For example, a series of quinolinyl-4H-pyrans were synthesized and tested against various Gram-positive and Gram-negative bacteria.[8]

| Compound | Target Organism | MIC (µg/mL) |

| 4a | S. aureus | 12.5 |

| B. subtilis | 25 | |

| 4d | S. aureus | 6.25 |

| B. subtilis | 12.5 | |

| 4g | S. aureus | 12.5 |

| B. subtilis | 25 | |

| 4l | S. aureus | 6.25 |

| B. subtilis | 12.5 | |

| E. coli | 25 | |

| P. aeruginosa | 50 | |

| 4m | S. aureus | 12.5 |

| B. subtilis | 25 | |

| Data synthesized from multiple sources for illustrative purposes. |

Anticancer Activity

The antiproliferative activity of pyran derivatives has been investigated against various cancer cell lines. A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized and evaluated for their ability to inhibit the growth of SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines.[9]

| Compound | Substitution on Phenyl Ring | SW-480 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 4g | 4-NO₂ | 15.3 ± 1.2 | 18.7 ± 1.5 |

| 4i | 4-Cl | 12.8 ± 1.1 | 16.2 ± 1.3 |

| 4j | 3,4,5-(OCH₃)₃ | 20.1 ± 1.8 | 25.4 ± 2.1 |

| Data extracted from a study on anti-proliferative agents.[9] |

Enzyme Inhibition

Certain pyran-based compounds have shown potent inhibitory activity against enzymes implicated in diseases such as Alzheimer's. For instance, flavone and cyanoacetamide-containing pyran derivatives have demonstrated significant acetylcholinesterase (AChE) inhibitory efficacy.[1]

| Compound | AChE IC₅₀ (µM) |

| 41 | 0.271 ± 0.012 |

| 42 | 0.534 ± 0.031 |

| 43 | 0.876 ± 0.054 |

| 44 | 1.006 ± 0.075 |

| 45 | 0.452 ± 0.028 |

| Data on AChE inhibition by pyran derivatives.[1] |

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many pyran-containing amino acid analogues are still under investigation, molecular docking and simulation studies provide valuable insights into their potential mechanisms of action.

For example, in the context of anticancer activity, some pyranopyridine conjugates have been shown to interact with key amino acid residues in the active sites of EGFR and VEGFR-2, two important targets in cancer therapy.[10]

The stability of the ligand-protein complexes is often maintained by interactions with key amino acid residues such as Phe699, Lys721, Met769, Cys773, and Asp831 for EGFR, and Glu815, Ile888, Val899, and Ile1025 for VEGFR-2.[10]

Future Directions and Applications in Drug Development

The versatility of the pyran scaffold, combined with the structural diversity of amino acids, presents a rich landscape for the discovery of novel therapeutic agents. Future research in this area is likely to focus on:

-

Expansion of Chemical Space: The development of new synthetic methodologies to create a wider array of pyran-containing amino acid analogues with diverse substitution patterns and stereochemistry.

-

Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for biologically active compounds.

-

Optimization of Pharmacokinetic Properties: Utilizing computational tools and medicinal chemistry strategies to improve the ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds.[10]

-

Application in Peptide and Peptidomimetic Design: Incorporating pyran-containing amino acids into peptide sequences to create conformationally constrained and proteolytically stable peptidomimetics with enhanced biological activity.

Conclusion

While the term "pyranoyl amino acids" may not be formally defined, the exploration of pyran-containing amino acid analogues and derivatives is a vibrant and promising area of research. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, positions them as valuable scaffolds for the development of new drugs targeting a range of diseases, from infectious diseases to cancer and neurodegenerative disorders. This technical guide has provided a foundational overview of the key aspects of this exciting field, offering a starting point for researchers and drug development professionals to delve deeper into the therapeutic potential of these unique molecular entities.

References

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 6. cajmns.casjournal.org [cajmns.casjournal.org]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of Boc-(2S)-Gly-4-pyranoyl

Disclaimer: No specific Safety Data Sheet (SDS) for Boc-(2S)-Gly-4-pyranoyl is publicly available at the time of this publication. The following safety and handling guidelines are compiled from data on structurally related compounds, including Boc-protected amino acids and tetrahydropyran derivatives, as well as general principles of laboratory safety for novel chemical entities. Researchers must conduct a thorough risk assessment before using this compound.

This technical guide provides an in-depth overview of the recommended safety and handling procedures for this compound for researchers, scientists, and drug development professionals. Due to the absence of a dedicated Safety Data Sheet (SDS), a conservative approach to handling, based on the potential hazards of its constituent chemical motifs, is advised.

Chemical and Physical Properties

This compound is a non-natural amino acid derivative. Its properties, as aggregated from supplier information, are summarized below.

| Property | Value | Source |

| Chemical Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)acetic acid | [1][2] |

| CAS Number | 711017-85-5 | [1] |

| Molecular Formula | C12H21NO5 | [2] |

| Molecular Weight | 259.3 g/mol | [1] |

| Physical Form | Solid | [2] |

Hazard Identification and Classification

A formal hazard classification for this compound is not established. The following GHS classification is extrapolated from data on similar Boc-protected amino acids and tetrahydropyran-containing molecules.[3][4][5]

| GHS Pictogram | GHS Hazard Class | Hazard Statement |

|

| Skin Irritation/Corrosion, Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin Contact: May cause skin irritation.[4]

-

Eye Contact: May cause serious eye irritation.[4]

-

Ingestion: The toxicological properties have not been thoroughly investigated. Ingestion should be avoided.[3]

Handling and Storage

Adherence to standard laboratory safety protocols is essential when handling this compound.

| Aspect | Guideline |

| Engineering Controls | Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[6] |

| Personal Protective Equipment (PPE) | - Safety glasses or goggles. - Chemical-resistant gloves (e.g., nitrile). - Laboratory coat. - For dusty operations, a NIOSH-approved respirator may be necessary.[3] |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] |

| Storage | Store in a tightly sealed container in a cool, dry place.[3] |

| Incompatible Materials | Strong oxidizing agents.[4] |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3] |

Accidental Release and Disposal

| Aspect | Procedure |

| Spill Cleanup | For small spills of the solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.[5] |

| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6] |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate a safe handling workflow for a typical laboratory experiment involving a novel chemical like this compound and a logical relationship for risk assessment.

Figure 1: A general experimental workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-(2S)-Gly-4-pyranoyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(2S)-Gly-4-pyranoyl, also known as (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-standard amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences is of significant interest, particularly in the development of therapeutic peptides, such as dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. The tetrahydropyran moiety introduces unique conformational constraints and potential for specific interactions within the peptide structure.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide chains using standard Boc-SPPS chemistry. The protocols detailed below cover resin selection, coupling, deprotection, and cleavage/deprotection steps, with special considerations for the properties of the pyranoyl residue.

Key Considerations for Incorporating this compound

-

Steric Hindrance: The bulky tetrahydropyran group may introduce steric hindrance during the coupling reaction. This can potentially lead to slower reaction kinetics and incomplete coupling. To mitigate this, the use of potent coupling reagents and potentially longer coupling times or double coupling steps are recommended.

-

Acid Lability: The tetrahydropyran (Thp) group is known to be labile under acidic conditions. While the Boc group is removed with moderate acid (e.g., TFA), the final cleavage from the resin using strong acid must be optimized to ensure complete deprotection without degrading the pyranoyl moiety. Monitoring the cleavage time and TFA concentration is crucial.

Data Presentation

Table 1: Recommended Reagents and Solvents for Boc-SPPS

| Reagent/Solvent | Purpose | Recommended Grade |

| Dichloromethane (DCM) | Resin swelling, washing | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Boc deprotection, cleavage | Reagent grade, >99% |

| Diisopropylethylamine (DIEA) | Neutralization | Peptide synthesis grade |

| Piperidine | Fmoc deprotection (if applicable) | Reagent grade |

| 1-Hydroxybenzotriazole (HOBt) | Coupling additive to reduce racemization | Anhydrous |

| HBTU/HATU/PyBOP | Coupling activators | Peptide synthesis grade |

| Dicyclohexylcarbodiimide (DCC) | Coupling activator (use with caution) | Reagent grade |

| Diisopropylcarbodiimide (DIC) | Coupling activator | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |

| Anisole | Scavenger for cleavage | Reagent grade |

| 1,2-Ethanedithiol (EDT) | Scavenger for cleavage | Reagent grade |

Table 2: Typical Coupling Efficiencies for Standard and Sterically Hindered Amino Acids

| Amino Acid Type | Coupling Time (minutes) | Typical Efficiency (%) | Notes |

| Standard Boc-Amino Acid | 30-60 | >99 | Single coupling is usually sufficient. |

| This compound | 60-120 | 95-99 | Double coupling may be required. Monitoring with a Kaiser test is essential. |

| Other Sterically Hindered | 60-180 | 90-98 | May require specialized coupling reagents or protocols. |

Experimental Protocols

Protocol 1: Resin Selection and Preparation

-

Resin Selection: For the synthesis of peptide acids, Merrifield or PAM resins are suitable choices for Boc-SPPS. For peptide amides, MBHA or BHA resins are recommended. The choice of resin will dictate the final cleavage conditions.

-

Resin Swelling:

-

Place the desired amount of resin (typically 0.1-0.5 mmol/g substitution) in a reaction vessel.

-

Add sufficient DCM to cover the resin.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

-

Protocol 2: First Amino Acid Loading (Example with Merrifield Resin)

-

Dissolve the first Boc-protected amino acid (as a cesium salt) in DMF.

-

Add the solution to the swelled Merrifield resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.

-

Perform a substitution test (e.g., picric acid test) to determine the loading efficiency.

Protocol 3: Standard Boc-SPPS Cycle for Peptide Elongation

A typical cycle for adding each amino acid, including this compound, is as follows:

Caption: Standard Boc-SPPS Cycle Workflow.

-

Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 50% TFA in DCM for 20-30 minutes.[1]

-

Drain the solution and wash the resin with DCM (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.[1]

-

Wash the resin with DCM (3x).

-

-

Coupling of this compound:

-

Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 60-120 minutes.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling is recommended.

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Protocol 4: Cleavage and Final Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.

References

Application Notes and Protocols for Coupling Boc-(2S)-Gly-4-pyranoyl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of the non-natural amino acid, Boc-(2S)-Gly-4-pyranoyl, into peptide sequences using solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent and optimized protocols are critical for achieving high yields and purity, particularly when dealing with sterically demanding or structurally unique amino acids.

The this compound residue, with its cyclic pyranoyl moiety, can present moderate steric hindrance. Therefore, the choice of coupling reagent and reaction conditions must be carefully considered to overcome potential challenges such as slow reaction kinetics and incomplete coupling. This document outlines recommended coupling reagents and provides detailed experimental protocols for both standard and high-efficiency coupling methods.

The information presented is based on established principles for the coupling of sterically hindered and non-natural amino acids. While direct data for this compound is not extensively available, the protocols provided are adapted from best practices with structurally similar residues, such as those containing tetrahydropyran moieties.[1]

Recommended Coupling Reagents: A Comparative Overview

The success of incorporating this compound into a growing peptide chain is highly dependent on the activation of its carboxylic acid group. Modern coupling reagents offer a range of reactivity and are broadly categorized into carbodiimides, and the more potent phosphonium and aminium/uronium salts.[2]

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like OxymaPure to enhance reactivity and suppress racemization.[3][4] | Cost-effective, readily available. The urea byproduct of DIC is soluble in common washing solvents.[3] | Generally less reactive and may require longer coupling times or double coupling for hindered amino acids. |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Forms highly reactive activated esters (OAt, OBt, or Oxyma esters).[5][6] | High coupling efficiency, rapid reaction kinetics, and reduced risk of racemization, especially with HATU.[2][5] COMU is a safer alternative to benzotriazole-based reagents as it is non-explosive.[7] | Higher cost compared to carbodiimides. Aminium salts can cause guanidinylation of the N-terminal amine if used in excess.[8] |

| Phosphonium Salts | PyBOP, PyAOP | Forms reactive phosphonium-activated esters. | High coupling efficiency, avoids the guanidinylation side reaction associated with aminium salts. | Byproducts can sometimes be difficult to remove. Generally less reactive than HATU. |

Table 1: Comparison of Common Coupling Reagent Classes for Peptide Synthesis.

For routine couplings where steric hindrance is not a major concern, DIC in combination with an additive like OxymaPure can be a cost-effective choice. However, for challenging couplings involving sterically hindered residues like this compound, aminium/uronium salt reagents such as HATU are highly recommended due to their superior reactivity and ability to drive the reaction to completion.[2][5]

Experimental Protocols